molecular formula C6H12ClNO B13466391 1-(3,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride CAS No. 2913278-82-5

1-(3,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride

Cat. No.: B13466391
CAS No.: 2913278-82-5
M. Wt: 149.62 g/mol
InChI Key: PMHJWIQMHQFTTH-UHFFFAOYSA-N
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Description

1-(3,6-Dihydro-2H-pyran-3-yl)methanamine hydrochloride is a heterocyclic amine salt featuring a partially saturated pyran ring (3,6-dihydro-2H-pyran) substituted with a methanamine group at the 3-position, stabilized as a hydrochloride salt. The dihydropyran moiety introduces conformational flexibility and moderate lipophilicity, which may enhance binding affinity and pharmacokinetic properties compared to fully saturated or aromatic analogs.

Properties

CAS No.

2913278-82-5

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

3,6-dihydro-2H-pyran-3-ylmethanamine;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c7-4-6-2-1-3-8-5-6;/h1-2,6H,3-5,7H2;1H

InChI Key

PMHJWIQMHQFTTH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(CO1)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride typically involves the reaction of 3,6-dihydro-2H-pyran with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(3,6-Dihydro-2H-pyran-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

1-(3,6-Dihydro-2H-pyran-3-yl)methanamine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-(3,6-dihydro-2H-pyran-3-yl)methanamine hydrochloride with structurally related methanamine derivatives:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,6-Dihydro-2H-pyran C₆H₁₂ClNO* ~149.6† Partially saturated pyran; moderate flexibility; hydrochloride salt
[(3S)-Oxan-3-yl]methanamine hydrochloride Tetrahydropyran (oxane) C₆H₁₄ClNO 163.64 Fully saturated pyran; stereospecific 3S configuration; improved stability
(6-Bromo-chroman-3-yl)methanamine hydrochloride Chroman (benzopyran) C₁₀H₁₃BrClNO 278.58 Aromatic benzopyran fused ring; bromine substituent enhances electrophilicity
[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride Cyclopropane C₅H₉ClF₃N 175.58 Cyclopropane ring; trifluoromethyl group increases metabolic stability
1-(3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride Pyridine C₇H₁₀ClFN₂O 192.62 Fluorine and methoxy groups enhance polarity and binding selectivity

*Inferred formula; †Estimated based on analogous compounds.

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